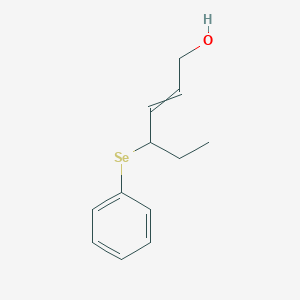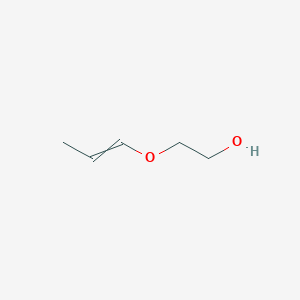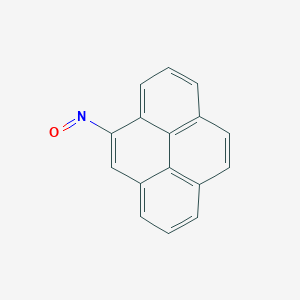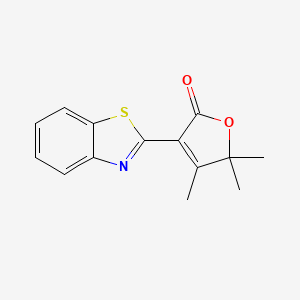![molecular formula C10H12O6 B12564685 3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid CAS No. 175615-60-8](/img/structure/B12564685.png)
3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid is a complex organic compound with a unique structure that includes a cyclopentyl ring, carboxylic acid groups, and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene with a carboxylic acid derivative under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the overall yield and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid groups may produce primary alcohols.
Applications De Recherche Scientifique
3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-2-oxocyclopentylpropanoic acid
- 2-Oxocyclopentylcarboxylic acid
- 3-Carboxy-2-oxocyclopentylpropanoic acid
Uniqueness
3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid is unique due to its specific arrangement of functional groups and the presence of both carboxylic acid and hydroxy groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
175615-60-8 |
|---|---|
Formule moléculaire |
C10H12O6 |
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
3-[3-[carboxy(hydroxy)methylidene]-2-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C10H12O6/c11-7(12)4-2-5-1-3-6(8(5)13)9(14)10(15)16/h5,14H,1-4H2,(H,11,12)(H,15,16) |
Clé InChI |
BXXGDYIOQGQOMQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C(=O)O)O)C(=O)C1CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate](/img/structure/B12564607.png)



![5,5'-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12564645.png)

![3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12564650.png)
![methyl 6-[(R)-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate](/img/structure/B12564653.png)

![(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12564666.png)
![Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester](/img/structure/B12564679.png)
![N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564692.png)
![Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12564699.png)
